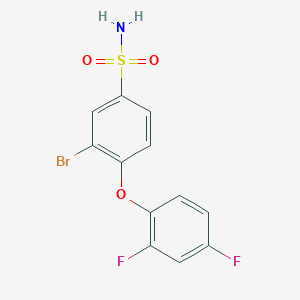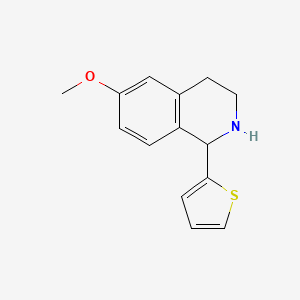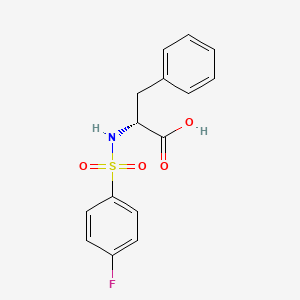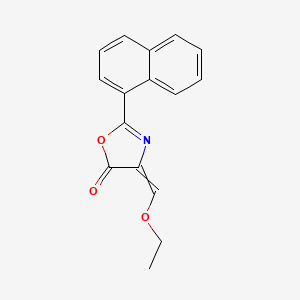
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of methoxymethoxy and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with methoxymethyl chloride in the presence of a base to form 2-methoxymethoxy-naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 1-methoxymethoxy-2-naphthaldehyde.
Industrial Production Methods: Industrial production of 1-methoxymethoxy-2-naphthaldehyde typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products:
Oxidation: 1-Methoxymethoxy-2-naphthoic acid.
Reduction: 1-Methoxymethoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methoxymethoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the methoxymethoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be compared with other similar compounds, such as:
2-Methoxy-1-naphthaldehyde: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
1-Methoxy-2-naphthaldehyde: Lacks the methoxymethoxy group, resulting in different solubility and reactivity.
2-Methoxymethoxy-1-naphthaldehyde: Similar structure but with the aldehyde group in a different position, affecting its chemical behavior.
The uniqueness of 1-methoxymethoxy-2-naphthaldehyde lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73220-21-0 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
1-(methoxymethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-9-16-13-11(8-14)7-6-10-4-2-3-5-12(10)13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
WXWHIUDPMSNHKY-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate](/img/structure/B8411084.png)
![2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol](/img/structure/B8411086.png)


![methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate](/img/structure/B8411111.png)

![1-[3-Chloro-4-(2-furyl)phenyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B8411116.png)
